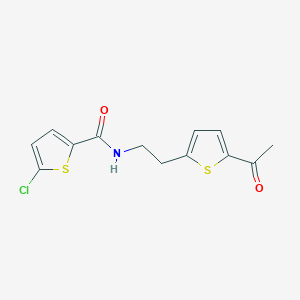
N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide” is a complex chemical compound. It’s a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be confirmed by techniques such as FTIR, MS, and 1H-NMR . Unfortunately, the specific molecular structure analysis for “N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide” is not provided in the available resources.Chemical Reactions Analysis
Thiophene and its derivatives participate in various chemical reactions, contributing to their diverse applications in scientific research . The specific chemical reactions involving “N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide” are not detailed in the available resources.Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide” are not mentioned in the available resources.Scientific Research Applications
Antimicrobial Activity
Thiophene derivatives have been investigated for their antimicrobial properties. In a study, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate compounds were synthesized. Among these, compound S1 exhibited potent antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi . Additionally, compound S4 displayed excellent antifungal activity against both Candida albicans and Aspergillus niger.
Antioxidant Properties
Compound S4 and S6 demonstrated remarkable antioxidant activity. Their IC50 values (concentration required for 50% inhibition) were 48.45 and 45.33, respectively, when compared to ascorbic acid (a standard antioxidant) . These findings suggest that this compound may contribute to oxidative stress management.
Anticorrosion Efficiency
Compound S7 exhibited significant anticorrosion efficiency (97.90%) with a low corrosion rate . This property could be valuable in materials science and engineering applications.
Anticancer Potential
Compound S8 displayed effective cytotoxic activity against human lung cancer cells (A-549) at a dose of 10^-4 M . While further research is needed, this highlights its potential as an anticancer agent.
Heterocyclic Chemistry
Thiophenes, including this compound, play a crucial role in heterocyclic chemistry. Their versatile synthetic applicability and biological activity make them attractive targets for drug discovery .
Pharmaceutical Applications
Given the varied biological effects of thiophenes, researchers continue to explore their clinical applications. While specific pharmaceutical uses are still emerging, this compound’s unique structure warrants further investigation .
Mechanism of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities . The specific mechanism of action for “N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide” is not provided in the available resources.
Future Directions
Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry and academia . They are used in the synthesis of anticancer agents, anti-atherosclerotic agents, and in the development of insecticides . The specific future directions for “N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide” are not provided in the available resources.
properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-5-chlorothiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S2/c1-8(16)10-3-2-9(18-10)6-7-15-13(17)11-4-5-12(14)19-11/h2-5H,6-7H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMJCAJJIYLLNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2382826.png)
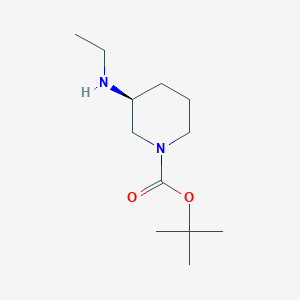
![1-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone](/img/structure/B2382829.png)
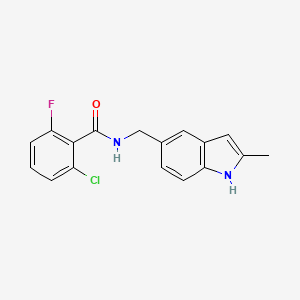
![3-(3-Aminophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2382832.png)
![6-(4-Chlorophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2382833.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-chloro-4-fluorobenzamide](/img/structure/B2382837.png)
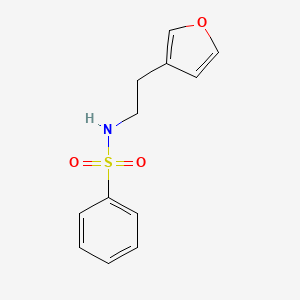
![(2S)-2-[4-(Difluoromethyl)phenyl]propan-1-ol](/img/structure/B2382839.png)
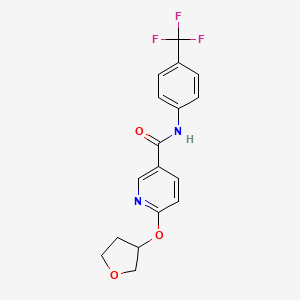
![2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2382841.png)
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2382843.png)
![3-(2-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B2382846.png)